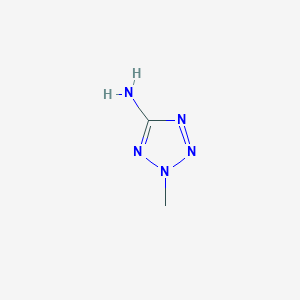

5-Amino-2-methyl-2H-tetrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141015. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyltetrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N5/c1-7-5-2(3)4-6-7/h1H3,(H2,3,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUKLCJYWVMPML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210527 | |

| Record name | 5-Amino-2-methyl-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6154-04-7 | |

| Record name | 2-Methyl-2H-tetrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6154-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-methyl-2H-tetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006154047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6154-04-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-2-methyl-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2-methyl-2H-tetrazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69YEK2LM2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-2-methyl-2H-tetrazole (CAS: 6154-04-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 5-Amino-2-methyl-2H-tetrazole. The information is intended to support research and development activities in medicinal chemistry, materials science, and related fields.

Core Properties

This compound is a heterocyclic organic compound with a tetrazole ring structure, which is characterized by a five-membered ring containing four nitrogen atoms and one carbon atom.[1] The presence of a methyl group at the 2-position and an amino group at the 5-position of the tetrazole ring imparts specific chemical properties to the molecule. It is typically a white to off-white solid.

Chemical and Physical Data

The following tables summarize the key quantitative data for this compound.

Table 1: General and Chemical Properties

| Property | Value | Source |

| CAS Number | 6154-04-7 | [2][3] |

| Molecular Formula | C₂H₅N₅ | [2][3] |

| Molecular Weight | 99.09 g/mol | [2] |

| IUPAC Name | 2-methyltetrazol-5-amine | |

| SMILES | Cn1nnc(N)n1 | [2] |

| InChI | InChI=1S/C2H5N5/c1-7-5-2(3)4-6-7/h1H3,(H2,3,5) | [2] |

| InChIKey | AZUKLCJYWVMPML-UHFFFAOYSA-N | [2] |

Table 2: Physical Properties

| Property | Value | Unit | Source |

| Triple Point Temperature | 382.00 ± 1.00 | K | [2] |

| Standard solid enthalpy of combustion (chs) | -1708.40 ± 2.50 | kJ/mol | [2] |

| -1712.50 ± 2.10 | kJ/mol | [2] | |

| Enthalpy of formation at standard conditions (hf) | 298.80 ± 2.80 | kJ/mol | [2] |

| 302.90 | kJ/mol | [2] | |

| Solid phase enthalpy of formation at standard conditions (hfs) | 206.80 ± 2.60 | kJ/mol | [2] |

| 210.90 | kJ/mol | [2] | |

| Enthalpy of sublimation at standard conditions (hsub) | 92.00 ± 1.10 | kJ/mol | [2] |

| 92.00 | kJ/mol | [2] | |

| Enthalpy of sublimation at a given temperature (hsubt) | 90.60 ± 1.10 (at 341.50 K) | kJ/mol | [2] |

| Log10 of Water solubility in mol/l (log10ws) | -1.69 | [2] | |

| Octanol/Water partition coefficient (logp) | -1.208 | [2] | |

| McGowan's characteristic volume (mcvol) | 69.480 | ml/mol | [2] |

Synthesis

A common and practical method for the synthesis of this compound involves the methylation of 5-aminotetrazole. The alkylation of 5-substituted tetrazolate anions can lead to a mixture of 1- and 2-alkylated products. The regioselectivity of this reaction is influenced by both electronic and steric factors of the substituent at the 5-position. For 5-aminotetrazole, methylation with an agent like iodomethane can yield both 1-methyl-5-aminotetrazole and the desired 2-methyl-5-aminotetrazole.[4]

Experimental Protocol: Methylation of 5-Aminotetrazole

This protocol is a representative procedure based on general methods for the alkylation of tetrazoles. Optimization of reaction conditions may be necessary to improve the yield and regioselectivity for this compound.

Materials:

-

5-Aminotetrazole

-

Sodium hydroxide (NaOH) or other suitable base

-

Iodomethane (CH₃I)

-

Acetone

-

Water

-

Dichloromethane (CH₂Cl₂) or other suitable extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and safety equipment

Procedure:

-

Formation of the Tetrazolate Anion: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-aminotetrazole in an appropriate solvent such as a mixture of acetone and water.

-

Add one equivalent of a base, such as sodium hydroxide, to the solution to deprotonate the tetrazole ring and form the sodium 5-aminotetrazolate salt. Stir the mixture until the salt is fully dissolved.

-

Methylation Reaction: Cool the solution in an ice bath. Slowly add a slight excess (e.g., 1.1 equivalents) of iodomethane to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours to overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the acetone using a rotary evaporator.

-

Extract the aqueous residue with a suitable organic solvent like dichloromethane multiple times.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude product, which may be a mixture of 1-methyl and 2-methyl isomers, can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the this compound.

Diagram of Synthesis Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data

| Technique | Data Highlights | Source |

| Mass Spectrometry (Electron Ionization) | Available through the NIST WebBook. | [3] |

| Proton Magnetic Resonance (¹H NMR) | Can be used to differentiate between the 1-methyl and 2-methyl isomers. | [5] |

Biological and Medicinal Chemistry Context

While specific biological data for this compound is not extensively documented in publicly available literature, the broader class of tetrazole-containing compounds is of significant interest in medicinal chemistry and drug development.

Tetrazoles are often employed as bioisosteres for carboxylic acids.[1] This means they can mimic the acidic properties and spatial arrangement of a carboxylic acid group in a molecule while potentially offering improved metabolic stability and pharmacokinetic properties. This strategy is widely used in drug design to enhance the efficacy and safety of therapeutic agents.[1]

Diagram of Tetrazole as a Bioisostere:

Caption: The role of a tetrazole ring as a bioisostere for a carboxylic acid in drug design.

Safety and Handling

This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable building block in synthetic and medicinal chemistry. Its properties are well-characterized, and its synthesis is achievable through the methylation of 5-aminotetrazole. While specific biological activity data for this compound is limited, its structural features suggest potential for its use in the development of novel therapeutic agents, leveraging the established role of tetrazoles as bioisosteres. Further research into the biological effects and applications of this specific compound is warranted.

References

- 1. Tetrazole - Wikipedia [en.wikipedia.org]

- 2. chemeo.com [chemeo.com]

- 3. This compound [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. Proton magnetic resonance spectra of methylated 5-aminotetrazole derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. In vitro and in vivo effects of 5-aminotetrazole (5-AT), an energetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo effects of 5-Aminotetrazole (5-AT), an energetic compound - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Amino-2-methyl-2H-tetrazole

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 5-Amino-2-methyl-2H-tetrazole. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Core Physicochemical Characteristics

This compound is a nitrogen-rich heterocyclic compound. Its physicochemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂H₅N₅ | [1][2] |

| Molecular Weight | 99.09 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 104.5-105.5 °C | [1] |

| Boiling Point (Predicted) | 282.9 ± 23.0 °C | [1] |

| Density (Predicted) | 1.75 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 2.43 ± 0.10 | [1] |

| Water Solubility | Soluble | [3] |

Table 2: Thermodynamic Properties

| Property | Value | Unit | Reference |

| Standard Solid Enthalpy of Combustion (ΔcH°solid) | -1708.40 ± 2.50 | kJ/mol | [4] |

| Enthalpy of Formation at Standard Conditions (hf) | 298.80 ± 2.80 | kJ/mol | [4] |

| Solid Phase Enthalpy of Formation (hfs) | 206.80 ± 2.60 | kJ/mol | [4] |

| Enthalpy of Sublimation at Standard Conditions (hsub) | 92.00 ± 1.10 | kJ/mol | [4] |

Synthesis and Purification

The primary route for the synthesis of this compound is through the N-alkylation of 5-aminotetrazole. This reaction typically yields a mixture of two isomers: 5-Amino-1-methyl-1H-tetrazole and this compound. The regioselectivity of the alkylation can be influenced by the choice of alkylating agent, base, and reaction conditions.

Experimental Protocol: Synthesis via Methylation of 5-Aminotetrazole

The following is a generalized protocol based on the synthesis of the 1-methyl isomer, which can be adapted for the synthesis of a mixture containing the 2-methyl isomer.

Materials:

-

5-Aminotetrazole monohydrate

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Toluene or another suitable organic solvent

-

Distilled water

Procedure:

-

Preparation of Sodium 5-Aminotetrazolate: Dissolve 5-aminotetrazole monohydrate in distilled water in a reaction flask. While stirring at 20-25 °C, slowly add an aqueous solution of sodium hydroxide (e.g., 7.0-7.5% w/w) to form the sodium salt of 5-aminotetrazole.

-

Alkylation: To the aqueous solution of sodium 5-aminotetrazolate, add a solution of dimethyl sulfate in an organic solvent such as toluene. The molar ratio of 5-aminotetrazole monohydrate to dimethyl sulfate is typically around 1:0.52.

-

Reaction: Heat the biphasic mixture to 88-93 °C and maintain this temperature with vigorous stirring for 1.5-4.5 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and allow the layers to separate. Remove the aqueous layer.

-

Isolation and Purification: The organic layer contains the isomeric mixture of 1-methyl and 2-methyl-5-aminotetrazole. The isomers can be separated by techniques such as fractional crystallization or column chromatography. For instance, cooling the concentrated solution may lead to the crystallization of one isomer, which can be collected by filtration.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons and a broad singlet for the amino protons. The chemical shift of the methyl group in the 2-methyl isomer is distinct from that in the 1-methyl isomer, allowing for differentiation.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbon and a signal for the carbon atom of the tetrazole ring. The chemical shift of the ring carbon can help in distinguishing between the N1 and N2 substituted isomers.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the amino group, C-H stretching of the methyl group, and vibrations associated with the tetrazole ring.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound (99.09 g/mol ). Electron ionization mass spectrometry data is available for this compound.[1]

Applications in Research and Development

Tetrazole derivatives are of significant interest in medicinal chemistry as they can act as bioisosteres for carboxylic acid groups.[5] This substitution can lead to improved metabolic stability and other desirable pharmacokinetic properties. While specific signaling pathways involving this compound are not extensively documented in publicly available literature, its structural motifs are relevant to the design of novel therapeutic agents. Additionally, due to its high nitrogen content, this compound and its derivatives are explored in the field of energetic materials.[3]

References

- 1. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 2. chemeo.com [chemeo.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound [webbook.nist.gov]

- 5. This compound | 6154-04-7 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Synthesis of 5-Amino-2-methyl-2H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Amino-2-methyl-2H-tetrazole, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This document details the primary synthetic pathways, experimental protocols, and quantitative data to support research and development efforts.

Introduction

This compound is a methylated derivative of 5-aminotetrazole. The tetrazole ring is a key structural motif in numerous pharmaceuticals due to its bioisosteric relationship with carboxylic acids and its metabolic stability. The position of the methyl group on the tetrazole ring significantly influences the molecule's physicochemical properties and biological activity. This guide focuses on the synthesis of the N-2 methylated isomer, which often presents a synthetic challenge due to the concurrent formation of the N-1 isomer.

Synthesis Pathways

The principal route for the synthesis of this compound involves the direct methylation of 5-aminotetrazole. This reaction typically yields a mixture of two constitutional isomers: 5-Amino-1-methyl-1H-tetrazole and this compound. The regioselectivity of the methylation is influenced by several factors, including the choice of methylating agent, base, solvent, and reaction temperature.

A foundational step in this process is the synthesis of the precursor, 5-aminotetrazole. A common and efficient method for its preparation is the reaction of aminoguanidine with nitrous acid.[1]

The subsequent methylation of 5-aminotetrazole is the critical step in obtaining the target molecule. Various methylating agents, such as dimethyl sulfate and methyl iodide, are employed in the presence of a base to deprotonate the tetrazole ring, facilitating nucleophilic attack by the ring nitrogen atoms.

dot```dot graph Synthesis_Pathway { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

Aminoguanidine [label="Aminoguanidine"]; Nitrous_Acid [label="Nitrous Acid (from NaNO2/Acid)", shape=ellipse, fillcolor="#FFFFFF"]; Five_Aminotetrazole [label="5-Aminotetrazole"]; Methylating_Agent [label="Methylating Agent\n(e.g., Dimethyl Sulfate)", shape=ellipse, fillcolor="#FFFFFF"]; Base [label="Base (e.g., NaOH)", shape=ellipse, fillcolor="#FFFFFF"]; Product_Mixture [label="Mixture of Isomers"]; Isomer_1 [label="5-Amino-1-methyl-1H-tetrazole"]; Isomer_2 [label="this compound"]; Separation [label="Separation/\nPurification", shape=diamond, fillcolor="#FBBC05"];

Aminoguanidine -> Five_Aminotetrazole [label=" Diazotization & Cyclization"]; Nitrous_Acid -> Five_Aminotetrazole; Five_Aminotetrazole -> Product_Mixture [label=" Methylation"]; Methylating_Agent -> Product_Mixture; Base -> Product_Mixture; Product_Mixture -> Separation; Separation -> Isomer_1; Separation -> Isomer_2; }

Figure 2: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following tables summarize key quantitative data for the synthesis and characterization of this compound and its isomer.

Table 1: Reaction Conditions and Yields for the Methylation of 5-Aminotetrazole

| Methylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Isomer Ratio (1-methyl:2-methyl) | Total Yield (%) | Reference |

| Dimethyl Sulfate | NaOH | Water/Toluene | 88-93 | 1.5-4.5 | 1 : 0.05 | 78.1 (for 1-methyl) | [2] |

| Methyl Iodide | NaH | DMF | Room Temp | - | 1 : 0.73 | - | [2] |

Table 2: Physicochemical and Spectroscopic Data of Methylated 5-Aminotetrazole Isomers

| Property | 5-Amino-1-methyl-1H-tetrazole | This compound |

| Molecular Formula | C₂H₅N₅ | C₂H₅N₅ |

| Molecular Weight | 99.10 g/mol | 99.10 g/mol |

| Melting Point (°C) | - | - |

| ¹H NMR (DMSO-d₆) δ (ppm) | 3.70 (s, 3H, CH₃), 6.64 (s, 2H, NH₂) [2] | 4.0 (s, 3H, CH₃), 6.2 (s, 2H, NH₂) |

| ¹³C NMR (DMSO-d₆) δ (ppm) | ~156.5 (C5) [3] | ~167.5 (C5) [3] |

Note: NMR data for the 2-methyl isomer is estimated based on typical shifts and data from related structures as a precise, directly comparable spectrum for the pure compound was not available in the cited literature.

Separation and Purification

The separation of the 5-Amino-1-methyl-1H-tetrazole and this compound isomers is a significant challenge due to their similar physical properties. While some protocols are optimized to favor the formation of the 1-methyl isomer, obtaining the pure 2-methyl isomer often requires chromatographic techniques. [2]Fractional crystallization can also be explored, taking advantage of potential small differences in solubility in various solvents.

Conclusion

The synthesis of this compound is primarily achieved through the methylation of 5-aminotetrazole. This process typically results in a mixture of N-1 and N-2 isomers, with the N-1 isomer often being the major product under standard alkylating conditions. Achieving high selectivity for the N-2 isomer remains a synthetic challenge and may require further optimization of reaction conditions or the development of novel synthetic strategies. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in their efforts to synthesize and utilize this important class of compounds.

References

IUPAC name and synonyms for 5-Amino-2-methyl-2H-tetrazole

An In-depth Technical Guide to 5-Amino-2-methyl-2H-tetrazole

Introduction

This compound is a synthetic, nitrogen-rich heterocyclic organic compound.[1] As a derivative of tetrazole, it belongs to a class of molecules that, while not found in nature, are of significant interest in medicinal chemistry and materials science.[2] In the pharmaceutical realm, the tetrazole moiety is recognized as a bioisostere for the carboxylic acid group, offering similar acidity and planar structure but with improved metabolic stability.[3][4] This has led to its incorporation into numerous marketed drugs with a wide range of biological activities.[2][4][5] Concurrently, the high nitrogen content and positive enthalpy of formation make tetrazole derivatives, including this compound, valuable as precursors for high-energy materials.[3][6] This guide provides a technical overview of its chemical identity, properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Chemical Identity

IUPAC Name and Synonyms

-

IUPAC Name : 2-methyl-2H-tetrazol-5-amine[7]

-

CAS Registry Number : 6154-04-7[8]

-

Synonyms : this compound, 2-METHYL-5-AMINO-1H-TETRAZOLE, 2-Methyl-5-aminotetrazole, 2H-Tetrazol-5-amine, 2-methyl-, 5-Amino-2-methyltetrazole, 2-Methyl-5-tetrazolamine, RARECHEM AQ NN 0463, TIMTEC-BB SBB001742.[8][9][10]

Chemical Structure

The structure consists of a five-membered tetrazole ring with an amino group at the 5-position and a methyl group at the 2-position.[3]

References

- 1. Tetrazole - Wikipedia [en.wikipedia.org]

- 2. lifechemicals.com [lifechemicals.com]

- 3. This compound | 6154-04-7 | Benchchem [benchchem.com]

- 4. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 5. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. 2-methyl-2H-1,2,3,4-tetrazol-5-amine | C2H5N5 | CID 138677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [webbook.nist.gov]

- 9. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 10. chemeo.com [chemeo.com]

Thermal Stability and Decomposition of 5-Amino-2-methyl-2H-tetrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 5-Amino-2-methyl-2H-tetrazole. Due to a notable lack of specific experimental data for this particular compound in publicly accessible literature, this guide establishes a foundational understanding by leveraging available thermochemical data and drawing comparative insights from the well-studied parent compound, 5-aminotetrazole, and other related tetrazole derivatives. The document outlines detailed experimental protocols for conducting thermal analysis, presents available quantitative data, and discusses potential decomposition pathways, thereby serving as a critical resource for researchers engaged in the study of energetic materials and drug development involving tetrazole-based compounds.

Introduction

This compound is a heterocyclic compound belonging to the tetrazole family, a class of molecules known for their high nitrogen content and energetic properties. These characteristics make them valuable in various applications, including as gas-generating agents in automotive airbags, as components in propellants and explosives, and as scaffolds in pharmaceutical development due to their metabolic stability and ability to act as bioisosteres for carboxylic acids.[1] Understanding the thermal stability and decomposition behavior of this compound is paramount for ensuring its safe handling, storage, and application, as well as for predicting its performance characteristics in various formulations.

This guide addresses the current gap in detailed experimental literature on the thermal properties of this compound by providing a consolidated resource of available data, standardized experimental methodologies, and a theoretical framework for its decomposition based on related compounds.

Physicochemical and Thermochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂H₅N₅ | [2][3][4] |

| Molecular Weight | 99.09 g/mol | [3] |

| CAS Number | 6154-04-7 | [2][3][4] |

Table 2: Thermochemical Data for this compound (Solid Phase)

| Parameter | Value | Reference |

| Standard Enthalpy of Combustion (ΔcH°solid) | -1708.40 ± 2.50 kJ/mol | [3] |

| -1712.50 ± 2.10 kJ/mol | [3] | |

| Standard Enthalpy of Formation (ΔfH°solid) | 206.80 ± 2.60 kJ/mol | [3] |

| 210.90 kJ/mol | [3] | |

| Enthalpy of Sublimation (ΔsubH) | 92.00 ± 1.10 kJ/mol | [3] |

The positive enthalpy of formation indicates the endothermic nature of the compound's formation and points to its potential as an energetic material, as energy is released upon decomposition.

Experimental Protocols for Thermal Analysis

To facilitate further research and ensure consistency in data collection, this section provides detailed, generalized experimental protocols for conducting thermal analysis on tetrazole derivatives like this compound. These protocols are based on established methodologies for energetic materials.[5][6]

Differential Scanning Calorimetry (DSC)

DSC is a primary technique for determining the thermal transitions of a material, such as melting point and decomposition temperature, and for quantifying the associated heat flow.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum or gold-plated copper pan. The use of small sample sizes is crucial for safety when analyzing energetic materials.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using high-purity standards (e.g., indium and zinc).

-

Instrument Parameters:

-

Temperature Range: Ambient to 400°C (or higher, depending on the expected decomposition).

-

Heating Rate: A linear heating rate of 5, 10, or 20°C/min. Multiple heating rates are essential for kinetic analysis.[7]

-

Atmosphere: Inert atmosphere, typically nitrogen or argon, with a constant flow rate (e.g., 50 mL/min) to prevent oxidative reactions.

-

-

Data Analysis:

-

Determine the onset temperature of decomposition from the exothermic peak.

-

Identify the peak temperature of the exotherm, which corresponds to the maximum rate of decomposition.

-

Calculate the enthalpy of decomposition (ΔHd) by integrating the area under the exothermic peak.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition stages and the formation of non-volatile residues.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an open ceramic or aluminum crucible.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

-

Instrument Parameters:

-

Temperature Range: Ambient to 500°C or until mass loss is complete.

-

Heating Rate: A linear heating rate, typically 10°C/min.

-

Atmosphere: Inert (e.g., nitrogen) or oxidative (e.g., air) at a constant flow rate (e.g., 20-50 mL/min).

-

-

Data Analysis:

-

Determine the onset temperature of mass loss from the TGA curve.

-

Identify the temperatures of maximum mass loss rate from the derivative thermogravimetric (DTG) curve.

-

Quantify the percentage of mass loss at each decomposition step.

-

References

- 1. Tetrazole - Wikipedia [en.wikipedia.org]

- 2. This compound [webbook.nist.gov]

- 3. chemeo.com [chemeo.com]

- 4. This compound [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. The Application of Thermal Analysis to Research on Energetic Materials | Scientific.Net [scientific.net]

- 7. bath.ac.uk [bath.ac.uk]

Solubility Profile of 5-Amino-2-methyl-2H-tetrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility profile of 5-Amino-2-methyl-2H-tetrazole. Due to the limited availability of extensive experimental solubility data for this specific compound, this guide also includes data for the closely related parent compound, 5-aminotetrazole, to provide general solubility trends. The methodologies for solubility determination and a representative synthesis workflow are also detailed.

Introduction

This compound is a nitrogen-rich heterocyclic compound of interest in various fields, including medicinal chemistry and materials science. Understanding its solubility in common solvents is crucial for its synthesis, purification, formulation, and application in drug development and other research areas. This guide aims to consolidate the available information on its solubility and provide a practical framework for its handling and use.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂H₅N₅ | --INVALID-LINK-- |

| Molecular Weight | 99.09 g/mol | --INVALID-LINK-- |

| CAS Number | 6154-04-7 | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |

Solubility Data

Solubility of this compound in Water

The compound is qualitatively described as soluble in water.[1] A quantitative value for its water solubility has been calculated using the Crippen method.

| Solvent | Solubility (mol/L) | log₁₀(Solubility) | Method |

| Water | ~0.0204 | -1.69 | Crippen Method |

Source: Cheméo

Solubility Profile of 5-Aminotetrazole (Related Compound)

To provide a broader perspective on the potential solubility characteristics of this compound, the following table summarizes the experimentally determined mole fraction solubility of the parent compound, 5-aminotetrazole, in various common solvents at 323.15 K (50 °C). This data can serve as a useful reference for solvent selection, although the presence of the methyl group in the target compound will influence its solubility.

| Solvent | Mole Fraction Solubility (x₁) at 323.15 K |

| N,N-Dimethylformamide (DMF) | 7.951 × 10⁻² |

| N-Methylpyrrolidone (NMP) | 7.415 × 10⁻² |

| 1,4-Dioxane | 6.523 × 10⁻² |

| Toluene | 3.811 × 10⁻³ |

| Isopropanol | 1.692 × 10⁻³ |

| Ethanol | 1.752 × 10⁻³ |

| Acetone | 1.620 × 10⁻³ |

| n-Propanol | 1.566 × 10⁻³ |

| Methanol | 1.470 × 10⁻³ |

| Ethyl Acetate | 1.393 × 10⁻³ |

| 1-Butanol | 1.315 × 10⁻³ |

| Acetonitrile | 3.85 × 10⁻⁴ |

Source: Journal of Chemical & Engineering Data

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of tetrazole derivatives, based on the established isothermal saturation method coupled with High-Performance Liquid Chromatography (HPLC) analysis, as described for 5-aminotetrazole.

Isothermal Saturation Method

This gravimetric method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath

-

Analytical balance (±0.1 mg)

-

HPLC system with a UV detector

-

Syringe filters (0.45 µm)

-

Standard laboratory glassware

Procedure:

-

An excess amount of this compound is added to a known volume of the selected solvent in the jacketed glass vessel.

-

The vessel is sealed to prevent solvent evaporation.

-

The solution is agitated using a magnetic stirrer at a constant temperature, maintained by the thermostatic water bath.

-

The system is allowed to reach equilibrium, which is typically achieved within 24-48 hours. Preliminary studies should be conducted to determine the optimal equilibration time.

-

Once equilibrium is reached, stirring is stopped, and the suspension is allowed to settle for at least 2 hours.

-

A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to match the experimental temperature.

-

The sample is immediately filtered through a syringe filter into a pre-weighed vial.

-

The mass of the collected filtrate is determined using an analytical balance.

-

The filtrate is then appropriately diluted with the mobile phase for HPLC analysis.

-

The concentration of this compound in the diluted sample is quantified by HPLC against a pre-prepared calibration curve.

-

The mole fraction solubility is calculated from the determined concentration and the masses of the solute and solvent.

Representative Synthesis Workflow

This compound can be synthesized via the methylation of 5-aminotetrazole. The methylation of 5-aminotetrazole can yield both 1-methyl and 2-methyl isomers. The following workflow illustrates a general procedure for this synthesis.

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

This technical guide provides a summary of the available solubility information for this compound. While quantitative data in organic solvents is currently limited, the provided information on its water solubility and the solubility of the related compound, 5-aminotetrazole, offers valuable insights for researchers. The detailed experimental protocol for solubility determination and the representative synthesis workflow serve as practical resources for scientists and professionals working with this compound. Further experimental studies are warranted to establish a comprehensive solubility profile of this compound in a wider range of common solvents.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Amino-2-methyl-2H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-methyl-2H-tetrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its bioisosteric relationship with carboxylic acids and its application as a building block for nitrogen-rich energetic materials.[1] A thorough understanding of its molecular structure is paramount for its application and further development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such organic molecules. This technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectral data of this compound, offering insights into its chemical environment and electronic structure.

The structural confirmation and purity assessment of this compound are critical for its use in synthesis and biological screening. This guide will delve into the experimental and theoretical NMR data, providing a comprehensive reference for researchers in the field.

Molecular Structure and NMR Active Nuclei

The molecular structure of this compound consists of a five-membered tetrazole ring, a methyl group attached to the N2 position of the ring, and an amino group at the C5 position. The key NMR active nuclei are ¹H and ¹³C.

Caption: Molecular structure of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the protons of the methyl group and the amino group. The chemical shifts of these protons are influenced by the electronic environment of the tetrazole ring.

Experimental Data

The following table summarizes the experimental ¹H NMR spectral data for this compound, typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is common for tetrazole derivatives due to their polarity and potential for hydrogen bonding.[2]

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | ~3.8 | Singlet | 3H |

| -NH₂ | ~6.0 | Broad Singlet | 2H |

Note: The chemical shift of the -NH₂ protons can be variable and is dependent on factors such as concentration, temperature, and solvent due to hydrogen bonding and exchange with residual water.

Interpretation of the ¹H NMR Spectrum

-

Methyl Protons (-CH₃): The methyl group attached to the N2 position of the tetrazole ring typically appears as a sharp singlet in the downfield region (~3.8 ppm). This downfield shift, compared to a typical aliphatic methyl group, is due to the deshielding effect of the electron-withdrawing tetrazole ring.

-

Amino Protons (-NH₂): The protons of the amino group at the C5 position usually give rise to a broad singlet. The broadness of the signal is a result of quadrupole broadening from the adjacent nitrogen atoms and chemical exchange with the solvent or trace amounts of water. The chemical shift of the amino protons can vary significantly but is often observed around 6.0 ppm in DMSO-d₆.[2]

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound provides valuable information about the carbon framework of the molecule. It will exhibit two distinct signals corresponding to the methyl carbon and the C5 carbon of the tetrazole ring.

Experimental Data

The table below presents the characteristic ¹³C NMR chemical shifts for this compound in DMSO-d₆.

| Carbon | Chemical Shift (δ, ppm) |

| -CH₃ | ~35 |

| C5 | ~160 |

Interpretation of the ¹³C NMR Spectrum

-

Methyl Carbon (-CH₃): The carbon of the N-methyl group resonates at approximately 35 ppm. This chemical shift is consistent with a methyl group attached to a nitrogen atom within a heterocyclic system.

-

Tetrazole Ring Carbon (C5): The C5 carbon, being part of the electron-deficient tetrazole ring and attached to an amino group, is significantly deshielded and appears far downfield, typically around 160 ppm. This is a characteristic chemical shift for a carbon atom in a tetrazole ring bonded to an exocyclic nitrogen atom.

Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality and reproducible NMR data for this compound, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent due to the compound's polarity.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Caption: A generalized workflow for the NMR analysis of this compound.

Conclusion

The ¹H and ¹³C NMR spectral data presented in this guide provide a definitive spectroscopic signature for this compound. The characteristic chemical shifts of the methyl and amino protons in the ¹H spectrum, along with the distinct resonances of the methyl and C5 carbons in the ¹³C spectrum, serve as reliable parameters for the identification and structural verification of this important heterocyclic compound. Adherence to the outlined experimental protocols will enable researchers to obtain high-quality, consistent, and accurate NMR data, facilitating their research and development endeavors in the fields of medicinal chemistry and materials science.

References

A Technical Guide to the Discovery and History of Substituted Aminotetrazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminotetrazole scaffold is a cornerstone in modern medicinal chemistry, prized for its unique physicochemical properties and its role as a bioisostere for carboxylic acids. This guide provides an in-depth exploration of the discovery and historical development of substituted aminotetrazoles. We trace the journey from the initial synthesis of the parent 5-aminotetrazole to the evolution of sophisticated synthetic methodologies that have enabled the creation of diverse and complex derivatives. Key applications in drug discovery are highlighted, underscoring the enduring relevance of this remarkable heterocyclic system.

Introduction: The Significance of the Aminotetrazole Core

A tetrazole is a five-membered heterocyclic compound containing four nitrogen atoms and one carbon atom.[1] When an amino group is attached to the carbon atom, it forms an aminotetrazole, a structure of immense interest in pharmaceutical sciences. The 5-aminotetrazole moiety, in particular, is a planar, electron-rich system with a high nitrogen content of 80%.[2]

Its prominence in drug design stems primarily from its function as a bioisostere of the carboxylic acid group.[3][4] At physiological pH, the tetrazole ring is deprotonated, carrying a negative charge that mimics the carboxylate anion. However, it offers distinct advantages, including increased metabolic stability and enhanced lipophilicity, which can improve a drug candidate's pharmacokinetic profile, such as bioavailability and cell penetration.[3][5][6] This bioisosteric relationship has been successfully exploited in numerous clinically used drugs, ranging from antihypertensives to antibacterials.[1][4]

Foundational Discoveries: The Birth of Aminotetrazole Chemistry

The story of aminotetrazoles begins in the late 19th century with the work of German chemist Johannes Thiele.[7] In 1892, Thiele reported the synthesis of a compound from the reaction of nitrous acid with aminoguanidine, which he correctly identified as 5-aminotetrazole.[2][8] Although the precise structure was not confirmed at the time, this seminal work laid the foundation for tetrazole chemistry.

The definitive structural formula for 5-aminotetrazole was later established in 1901 by Arthur Hantzsch, who synthesized it via the reaction of cyanamide with the highly reactive and hazardous hydrazoic acid.[2] These early methods, while groundbreaking, involved dangerous reagents and harsh conditions, paving the way for the development of safer and more efficient synthetic routes in the decades that followed.

The Evolution of Synthetic Methodologies

The journey from hazardous early syntheses to modern, efficient protocols reflects the broader advancements in organic chemistry. The primary challenge has been to control the reactivity of azide sources and achieve high yields and regioselectivity for various substituted aminotetrazoles.

Early Methods and Safety Concerns

The classical syntheses, such as those by Thiele and Hantzsch, relied on precursors like aminoguanidine or the direct use of hydrazoic acid.[2][8] While effective, the explosive and toxic nature of hydrazoic acid, often generated in situ from sodium azide and a strong acid, posed significant safety risks.[2] Variations of these methods aimed to mitigate these dangers, for instance, by using dicyandiamide (cyanoguanidine) and sodium azide with hydrochloric acid, which allowed for the crystallization of 5-aminotetrazole monohydrate in a more controlled manner.[2][9]

Modern Approaches: Efficiency and Diversity

Contemporary synthetic chemistry has introduced a variety of safer and more versatile methods for preparing substituted aminotetrazoles.

Thiourea-Based Syntheses: A general and high-yielding method involves the reaction of a substituted thiourea with an azide source, promoted by a thiophilic metal such as mercury(II).[10] This reaction proceeds through a guanyl azide intermediate, which then undergoes electrocyclization to form the tetrazole ring.[10] More recent advancements have replaced toxic heavy metals with safer promoters like bismuth nitrate, often in combination with microwave heating to drastically reduce reaction times.[11][12]

Multicomponent Reactions (MCRs): MCRs have become powerful tools for building molecular complexity in a single step. Bismuth-promoted three-component reactions of an amine, an isothiocyanate, and sodium azide provide rapid and efficient access to 1-substituted 5-aminotetrazoles, often without the need for chromatographic purification.[11][12] These methods are particularly valuable for generating libraries of compounds for drug screening.

[3+2] Cycloadditions: The Huisgen 1,3-dipolar cycloaddition between a nitrile and an azide is one of the most fundamental and versatile methods for forming the tetrazole ring.[13] This approach allows for the synthesis of a wide array of 5-substituted tetrazoles.

The table below summarizes the progression of key synthetic strategies.

| Method | Key Reagents | Promoter/Catalyst | Key Advantages | Key Disadvantages |

| Thiele Synthesis | Aminoguanidine, Nitrous Acid | None | Historical significance | Use of unstable intermediates |

| Hantzsch Synthesis | Cyanamide, Hydrazoic Acid | None | Established core structure | Use of highly toxic/explosive hydrazoic acid |

| Thiourea Desulfurization | Substituted Thiourea, Sodium Azide | Mercury(II), Lead(II) | High yields, general applicability | Use of toxic heavy metals |

| Modern MCRs | Amine, Isothiocyanate, Sodium Azide | Bismuth Nitrate (Bi(NO₃)₃) | Rapid, high-yielding, non-toxic promoter, simple workup | Scope can be substrate-dependent |

Visualizing a Modern Synthetic Pathway

The following diagram illustrates a modern, bismuth-promoted three-component synthesis of a 1,5-disubstituted aminotetrazole. This approach exemplifies the efficiency and elegance of contemporary synthetic strategies.

Caption: A modern one-pot, three-component synthesis of substituted aminotetrazoles.

Substituted Aminotetrazoles in Drug Discovery

The true value of substituted aminotetrazoles is realized in their application as therapeutic agents. Their ability to mimic carboxylic acids while offering improved drug-like properties has made them a privileged scaffold in medicinal chemistry.

The Power of Bioisosterism

The concept of bioisosterism involves substituting one chemical group with another to create a new compound with similar biological activity but improved physicochemical properties. The tetrazole ring is a classic bioisostere for the carboxylic acid group.[3] Both are acidic (with similar pKa values), planar, and negatively charged at physiological pH, allowing them to engage in similar interactions with biological targets like receptors and enzymes.[1]

The key advantages of this substitution include:

-

Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation than a carboxylic acid.[4][6]

-

Increased Lipophilicity: Tetrazoles are typically more lipophilic than their carboxylate counterparts, which can enhance membrane permeability and oral bioavailability.[5][6]

-

Modulated Acidity: The specific pKa can be fine-tuned through substitution on the tetrazole ring or the amino group.

Caption: Bioisosteric relationship between a carboxylic acid and a 5-substituted tetrazole.

Notable Examples in Pharmaceuticals

The success of the aminotetrazole scaffold is evident in the numerous drugs that incorporate it. A prime example is the class of Angiotensin II Receptor Blockers (ARBs), widely prescribed for hypertension. Drugs like Losartan and Candesartan feature a biphenyl tetrazole moiety that is crucial for their high-affinity binding to the AT₁ receptor.[1][3] Other therapeutic areas where tetrazole-containing compounds have made an impact include antibacterials (Cefamandole), antifungals (Oteseconazole), and anticancer agents (Letrozole).[4]

Experimental Protocol: Synthesis of 1-Benzyl-N-phenyl-1H-tetrazol-5-amine

This protocol details a modern, three-component synthesis representative of current methodologies.[12]

Objective: To synthesize 1-benzyl-N-phenyl-1H-tetrazol-5-amine from benzylamine, phenyl isothiocyanate, and sodium azide using bismuth nitrate as a promoter under microwave heating.

Materials:

-

Benzylamine

-

Phenyl isothiocyanate

-

Sodium azide (NaN₃)

-

Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

-

Acetonitrile (CH₃CN)

-

Microwave synthesis vial (10 mL)

-

Stir bar

Procedure:

-

To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add benzylamine (1.0 mmol), phenyl isothiocyanate (1.0 mmol), sodium azide (3.0 mmol), and bismuth nitrate pentahydrate (0.3 mmol).

-

Add acetonitrile (3 mL) to the vial.

-

Seal the vial tightly with a cap.

-

Place the vial inside the cavity of a microwave reactor.

-

Irradiate the reaction mixture at a constant temperature of 120°C for 2 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Add distilled water (10 mL) to the reaction mixture.

-

The solid product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, washing with cold ethanol.

-

Dry the product under vacuum to yield 1-benzyl-N-phenyl-1H-tetrazol-5-amine as a white solid.

Self-Validation:

-

Characterization: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[12]

-

Melting Point: The melting point of the purified product should be determined and compared to the literature value (193–195 °C).[12]

Conclusion and Future Outlook

From Thiele's initial discovery to the sophisticated multicomponent reactions of today, the field of substituted aminotetrazoles has undergone a remarkable evolution. The journey has been driven by the dual needs for safer, more efficient synthetic methods and the demand for novel therapeutic agents with improved pharmacological properties. The aminotetrazole core, with its unique electronic structure and its proven utility as a carboxylic acid bioisostere, remains a highly attractive scaffold for medicinal chemists.

Future research will likely focus on developing even more sustainable and atom-economical synthetic routes, possibly leveraging flow chemistry and novel catalytic systems. The continued exploration of new substitution patterns on the aminotetrazole ring will undoubtedly lead to the discovery of next-generation therapeutics with enhanced potency, selectivity, and safety profiles, ensuring the legacy of this heterocyclic system for years to come.

References

- 1. Tetrazole - Wikipedia [en.wikipedia.org]

- 2. 5-Aminotetrazole - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Johannes Thiele (chemist) - Wikipedia [en.wikipedia.org]

- 8. sciencemadness.org [sciencemadness.org]

- 9. US5451682A - Method for synthesizing 5-aminotetrazole - Google Patents [patents.google.com]

- 10. A general synthetic method for the formation of substituted 5-aminotetrazoles from thioureas: a strategy for diversity amplification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of the Amino Group on the Tetrazole Ring

Foreword: The Deceptively Simple Amine on a Privileged Scaffold

To the uninitiated, the 5-aminotetrazole scaffold presents a simple exocyclic amino group attached to a five-membered heterocyclic ring. However, to the seasoned researcher in medicinal chemistry or materials science, this structure is a gateway to immense chemical diversity and functionality. The tetrazole ring, a bioisostere for the carboxylic acid group, imparts metabolic stability and unique binding properties to pharmacologically active molecules.[1][2][3] In the realm of energetic materials, its high nitrogen content (80% by mass for 5-aminotetrazole) makes it a foundational block for developing high-performance, gas-generating systems.[4][5]

The reactivity of this molecule is not solely dictated by the exocyclic amino group. It is a nuanced interplay between the lone pair on the amino nitrogen and the four electron-withdrawing nitrogen atoms of the aromatic ring. This guide provides a deep dive into the potential reactivity of this amino group, moving beyond simple textbook examples to explore the causal mechanisms, field-proven protocols, and the strategic considerations necessary for successful molecular design and synthesis.

Electronic Structure and Tautomerism: The Competing Nucleophiles

Understanding the reactivity of 5-aminotetrazole begins with appreciating its electronic landscape. The molecule exists as a pair of rapidly equilibrating tautomers, 1H-tetrazol-5-amine and 2H-tetrazol-5-amine, with the 1H form generally favored in the solid state.[6] This tautomerism is critical because it presents multiple nucleophilic sites: the exocyclic amino group (-NH₂) and the endocyclic ring nitrogens (N-1, N-2, N-4).

The tetrazole ring is strongly electron-withdrawing, which reduces the basicity and nucleophilicity of the exocyclic amino group compared to a typical aniline. However, the molecule as a whole contains several nucleophilic centers.[7][8] Deprotonation under basic conditions generates the tetrazolate anion, significantly enhancing the nucleophilicity of the ring nitrogens. Consequently, many reactions, particularly alkylations and acylations, often proceed at the ring nitrogens rather than the exocyclic amine.

Caption: Tautomeric forms and primary nucleophilic centers in 5-aminotetrazole.

Key Transformations of the Aminotetrazole Core

The functionalization of 5-aminotetrazole can be broadly categorized based on the reacting electrophile. The choice of solvent, base, and temperature is critical in directing the reaction to the desired nitrogen atom.

N-Alkylation: A Study in Regioselectivity

Alkylation is one of the most common modifications. In basic media, alkylation overwhelmingly favors the ring nitrogens, yielding a mixture of N-1 and N-2 substituted isomers.[9][10][11] Direct alkylation on the exocyclic amino group is rare under these conditions.[10] The ratio of N-1 to N-2 isomers is highly dependent on reaction conditions. Generally, the N-1 isomer tends to predominate.[10]

Causality: The formation of the tetrazolate anion in the presence of a base makes the ring nitrogens far more nucleophilic than the exocyclic amine. The subtle electronic and steric differences between the N-1 and N-2 positions, influenced by the solvent and counter-ion, dictate the final product ratio.

Caption: General workflow for N-alkylation of 5-aminotetrazole.

Table 1: Regioselectivity in the Methylation of 5-Aminotetrazole

| Alkylating Agent | Base/Solvent | N-1 Isomer Yield | N-2 Isomer Yield | Reference |

| Dimethyl Sulfate | K₂CO₃ / Aqueous | Major Product | 23-32% | [10] |

| Methyl Iodide | Base / Aqueous | Major Product | Varies | [10] |

| Chloroiodomethane | KOH, KI / ACN | 1 (DMPT-1) | 1 (DMPT-2) | [4][12] |

Protocol 2.1: Synthesis of 1- and 2-((4-amino-3,5-dinitro-1H-pyrazol-1-yl)methyl)-tetrazol-5-amine [DMPT-1 & DMPT-2] [12]

-

Trustworthiness: This protocol is adapted from a peer-reviewed synthesis of energetic materials. Product identity and purity are confirmed by IR, multinuclear NMR, elemental analysis, and single-crystal X-ray diffraction.

-

Materials:

-

1-(chloromethyl)-3,5-dinitro-1H-pyrazol-4-amine (CDPA)

-

5-Aminotetrazole (5-AT)

-

Potassium hydroxide (KOH)

-

Potassium iodide (KI)

-

Acetonitrile (ACN), anhydrous

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of CDPA in acetonitrile, add 5-aminotetrazole, potassium hydroxide (KOH), and a catalytic amount of potassium iodide (KI).

-

Heat the reaction mixture to 60-80°C and stir for 12 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC). Note: Lowering the temperature to 60°C has been shown to favor the formation of the N-1 isomer (DMPT-1).

-

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude mixture using silica gel column chromatography to separate the DMPT-1 and DMPT-2 isomers.

-

-

Safety: 5-Aminotetrazole and its derivatives can be energetic (explosive) materials.[13] Handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Conduct the reaction in a well-ventilated fume hood.

N-Acylation

Acylation of 5-aminotetrazole can be complex. Using reagents like acetic anhydride can lead to acylation on the ring nitrogen, often followed by rearrangement. For instance, acetylation of 5-benzylaminotetrazole with acetic anhydride was found to yield 1-benzyl-5-acetylaminotetrazole, indicating a rearrangement occurred.[14] The exocyclic amino group can be acylated, but the resulting N-acyl group can influence the reactivity of the ring itself.

Diazotization: A Gateway to High-Energy Functionality

The exocyclic amino group can be readily diazotized using agents like sodium nitrite in acidic solution (e.g., HNO₃, HCl).[15][16][17] This reaction is of paramount importance in energetic materials synthesis.

Causality: The reaction proceeds via the formation of a highly reactive and often explosive tetrazole-diazonium salt.[15] This intermediate is rarely isolated and is used in situ as a precursor for a wide range of 5-substituted tetrazoles (e.g., 5-azidotetrazole, 5-nitrotetrazole) through Sandmeyer-type reactions.

Extreme Caution is Warranted: Diazotetrazole is exceptionally unstable and can detonate spontaneously even in a dilute solution at 0°C.[15] All diazotization procedures must be conducted behind a blast shield with extreme care, at low temperatures, and on a small scale.

Caption: Diazotization of 5-aminotetrazole and subsequent transformations.

Protocol 2.3: Synthesis of 5-Aminotetrazole via Diazotization of Aminoguanidine [5][17][18]

-

Trustworthiness: This is a variation of the classic Thiele synthesis, a well-established method.[5][17] The protocol involves the in situ generation of a guanylazide salt which then cyclizes. This self-validating system yields the desired product upon successful completion of the sequential diazotization and cyclization steps.

-

Materials:

-

Aminoguanidine hydrochloride (or bicarbonate)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Ammonia solution or Sodium Carbonate

-

Deionized water

-

-

Procedure:

-

Prepare a solution of the aminoguanidine salt in water and acid (e.g., HCl). Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite dropwise, keeping the temperature strictly below 5°C. This step forms the guanylazide salt intermediate.

-

After the addition is complete, stir for an additional 20-30 minutes at low temperature.

-

Slowly add a base (e.g., ammonia or sodium carbonate solution) to the reaction mixture.

-

Heat the mixture to reflux for 2-4 hours. This induces the cyclization to form the 5-aminotetrazole salt.

-

Cool the solution and carefully acidify to a pH of ~4 to precipitate the 5-aminotetrazole product.

-

Filter the precipitate, wash with cold water, and dry to yield 5-aminotetrazole monohydrate.

-

-

Safety: The diazotization step is highly exothermic and produces unstable intermediates. Maintain strict temperature control. Perform the reaction in a fume hood behind a blast shield.

Participation in Multicomponent Reactions (MCRs)

In MCRs, 5-aminotetrazole often acts as a 1,3-binucleophile, with both the exocyclic amino group and an adjacent endocyclic nitrogen participating in the reaction.[7][8] This allows for the rapid construction of complex, fused heterocyclic systems, such as tetrazolo[1,5-a]pyrimidines via the Biginelli reaction.[8] In some MCRs, only the exocyclic amino group acts as the reactive center.[7][19] The ability to modulate the reactivity of the different nucleophilic centers by controlling reaction conditions like pH makes 5-aminotetrazole a versatile building block.[7]

Conclusion: A Versatile Hub for Chemical Innovation

The amino group on the tetrazole ring is a focal point of reactivity, but its behavior is intricately linked to the electronic properties of the entire heterocyclic system. While it can undergo reactions typical of an amine, such as diazotization, its nucleophilicity is tempered by the ring. The true synthetic power of 5-aminotetrazole is realized by understanding the competition between its multiple nucleophilic centers. By carefully selecting reagents and conditions, researchers can selectively functionalize the exocyclic amine, the N-1 position, or the N-2 position. This control is the key to leveraging 5-aminotetrazole's full potential, whether the goal is to fine-tune the pharmacokinetic profile of a new drug candidate or to engineer the next generation of advanced energetic materials.

References

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. 5-Aminotetrazole - Wikipedia [en.wikipedia.org]

- 6. Tetrazole - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Page loading... [wap.guidechem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. sciencemadness.org [sciencemadness.org]

- 16. prepchem.com [prepchem.com]

- 17. EP0960879A2 - Improved process for the preparation of 5-aminotetrazole - Google Patents [patents.google.com]

- 18. m.youtube.com [m.youtube.com]

- 19. 5-Aminotetrazole as a building block for multicomponent reactions (review) | Semantic Scholar [semanticscholar.org]

A Technical Guide to 5-Amino-2-methyl-2H-tetrazole: A High-Nitrogen Compound for Advanced Applications

Abstract: 5-Amino-2-methyl-2H-tetrazole (2-Me-5-AT) is a prominent high-nitrogen heterocyclic compound, distinguished by a nitrogen content of over 70% by mass. Its energetic potential, coupled with enhanced thermal stability compared to its unmethylated parent, 5-aminotetrazole, makes it a compound of significant interest. This technical guide provides a comprehensive overview of 2-Me-5-AT, detailing its physicochemical properties, synthesis protocols, and core applications. We explore its role as a clean and efficient gas-generating agent, a versatile ligand for creating energetic coordination polymers, and a foundational building block for more complex high-nitrogen systems. This document is intended for researchers and scientists in materials science and energetic materials development, offering field-proven insights and detailed methodologies to support further innovation.

Section 1: Introduction to High-Nitrogen Materials

The Quest for High Energy Density: Why Nitrogen?

The field of energetic materials is driven by the pursuit of compounds that can store and rapidly release large amounts of chemical energy. High-nitrogen compounds are at the forefront of this research. The foundational principle behind their energetic nature lies in the vast energy difference between the weak N-N and N=N single and double bonds within their molecular structures and the exceptionally strong triple bond (945 kJ/mol) of dinitrogen (N₂) gas. Upon decomposition, these materials form highly stable N₂ gas, releasing a significant amount of energy and generating a large volume of environmentally benign gas. Tetrazoles are a unique class of high-nitrogen aromatic molecules that combine a high positive heat of formation with good thermal stability.[1]

The Tetrazole Ring System: A Privileged Scaffold

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms and one carbon atom, is a cornerstone in the design of energetic materials.[1][2] This aromatic system offers a unique combination of high nitrogen content, significant ring strain, and inherent stability, making it an ideal building block.[3] 5-aminotetrazole (5-AT), in particular, is a widely available and studied synthon for a broad array of energetic materials, containing 82.3% nitrogen.[1][4] However, its utility can be limited by factors such as sensitivity and intermolecular interactions.

Introducing this compound (2-Me-5-AT)

This compound (C₂H₅N₅) is a derivative of 5-aminotetrazole where a methyl group is substituted on the nitrogen atom at the 2-position of the ring.[5][6] This seemingly minor structural modification has profound effects on the compound's properties. The methylation at the N2 position disrupts the extensive hydrogen-bonding networks present in 5-aminotetrazole, which typically leads to increased thermal stability and alters its performance characteristics. This makes 2-Me-5-AT a subject of great interest for applications requiring controlled energy release.

Section 2: Physicochemical and Energetic Properties of 2-Me-5-AT

Core Properties

The fundamental properties of 2-Me-5-AT are critical for understanding its behavior and potential applications. These are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂H₅N₅ | [5][7] |

| Molecular Weight | 99.09 g/mol | [5][7] |

| Nitrogen Content | 70.65% | Calculated |

| Standard Enthalpy of Formation (solid, ΔfH°) | +206.8 ± 2.6 kJ/mol | [5][7] |

| Standard Enthalpy of Combustion (solid, ΔcH°) | -1708.4 ± 2.5 kJ/mol | [5][7] |

Thermal Behavior and Decomposition Pathway

Thermal stability is a crucial parameter for any energetic material. 2-Me-5-AT exhibits enhanced thermal stability compared to many other aminotetrazole derivatives. The study of thermal decomposition reveals two primary pathways for the tetrazole ring: one resulting in the elimination of hydrazoic acid (HN₃) and the other in the direct formation of N₂ gas.[8][9] The specific pathway and decomposition temperature are influenced by the substituent groups and heating rate.[9] Differential Scanning Calorimetry (DSC) is the primary technique used to experimentally determine the exothermic decomposition temperature, providing insight into the material's stability under thermal stress.

The Role of the Methyl Group: A Comparative Analysis

The introduction of a methyl group at the N2 position is a key strategic choice. In the parent 5-aminotetrazole, strong intermolecular hydrogen bonds between the amino group and ring nitrogens create a dense, stable crystal lattice but can also increase sensitivity. By replacing a hydrogen with a methyl group, these hydrogen bonds are disrupted. This typically results in:

-

Increased Thermal Stability: The decomposition temperature is often raised, as the initiation mechanism is altered.

-

Modified Sensitivity: Changes in crystal packing and intermolecular forces can lead to reduced sensitivity to impact and friction.

-

Enhanced Solubility: The less polar nature of the methylated compound can improve its solubility in organic solvents, aiding in processing and formulation.

Section 3: Synthesis and Characterization Protocols

Synthetic Pathway Overview

The synthesis of 2-Me-5-AT is most commonly achieved through the methylation of 5-aminotetrazole. This process requires careful control of reaction conditions to favor methylation at the desired N2 position over the N1 position or the exocyclic amino group.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 2-Me-5-AT

Causality: This protocol uses sodium hydroxide to deprotonate 5-aminotetrazole, forming the more nucleophilic tetrazolate anion. Dimethyl sulfate is a potent methylating agent. The reaction is carefully controlled to promote N2-alkylation.

WARNING: 5-aminotetrazole and its derivatives are energetic materials. Dimethyl sulfate is highly toxic and carcinogenic. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, face shield, and chemically resistant gloves.[10][11][12]

Methodology:

-

Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 5-aminotetrazole (1.0 eq) and sodium hydroxide (1.0 eq) in distilled water.

-

Methylation: Cool the solution to 10-15°C using an ice bath. Slowly add dimethyl sulfate (1.0 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 20°C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours.

-

Workup: Cool the reaction mixture again and carefully neutralize it with an appropriate acid (e.g., acetic acid) to a pH of ~6-7. The product, this compound, will precipitate out of the solution.

-

Isolation & Purification: Collect the solid product by vacuum filtration and wash it with cold water. Further purify the crude product by recrystallization from a suitable solvent like ethanol or water to yield a white crystalline solid.

-

Validation: Confirm the product's identity and purity using NMR spectroscopy (¹H, ¹³C), IR spectroscopy, and elemental analysis.

Experimental Protocol: Characterization using Differential Scanning Calorimetry (DSC)

Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For an energetic material, this allows for the precise determination of the onset of decomposition (T_onset) and the peak exothermic temperature (T_peak), which are critical indicators of thermal stability.

Methodology:

-

Sample Preparation: Accurately weigh 0.5-1.5 mg of the synthesized 2-Me-5-AT into a vented aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample under a constant nitrogen purge (e.g., 50 mL/min). A typical heating rate for energetic materials analysis is 5 or 10°C/min. The temperature range should be sufficient to capture the full decomposition, for example, from 30°C to 350°C.

-

Data Analysis: The resulting thermogram will show a sharp exothermic peak. Determine the onset temperature (T_onset) and the peak maximum temperature (T_peak) from this curve. The integrated area of the peak corresponds to the enthalpy of decomposition.

Section 4: Core Applications and Mechanistic Insights

Application 1: Gas-Generating Systems

2-Me-5-AT is a candidate for non-azide gas generants used in applications like automotive airbags.[13] Its high nitrogen content and decomposition to primarily gaseous products are highly desirable.

-

Mechanism: When mixed with an oxidizer (e.g., metal oxides or nitrates) and ignited, 2-Me-5-AT undergoes rapid, self-sustaining decomposition.[14][15] The reaction produces a large volume of hot nitrogen gas, which inflates the device. The choice of oxidizer is critical to ensure complete combustion and to tailor the burn rate and gas temperature.[14]

-

Key Advantages:

Caption: Logical flow of a 2-Me-5-AT-based gas-generating system.

Application 2: Ligand in Energetic Coordination Polymers (ECPs)

The nitrogen atoms in the tetrazole ring and the exocyclic amino group make 2-Me-5-AT an excellent ligand for coordinating with metal ions. This allows for the construction of Energetic Coordination Polymers (ECPs), which are crystalline materials combining the high energy of organic ligands with the density of metal centers.

-